![molecular formula C8H8FN3OS B1398553 1-Formyl-4-(4-fluorophenyl)thiosemicarbazide CAS No. 457609-53-9](/img/structure/B1398553.png)
1-Formyl-4-(4-fluorophenyl)thiosemicarbazide
Overview
Description
1-Formyl-4-(4-fluorophenyl)thiosemicarbazide (F4TSC) is an important organic compound that is used in a variety of scientific research applications. It is a versatile and useful compound due to its ability to interact with various biomolecules. F4TSC has been used in the study of enzyme inhibition, as well as in the development of new drugs. In addition, F4TSC has been used to study the effects of various biochemical and physiological processes.
Scientific Research Applications
Medicinal Chemistry
1-Formyl-4-(4-fluorophenyl)thiosemicarbazide: is utilized in medicinal chemistry for the synthesis of compounds with potential therapeutic effects. Its ability to form stable complexes with various metal ions makes it a valuable precursor in the design of metal-based drugs . These complexes can be tailored to target specific biological pathways and are studied for their anticancer, antibacterial, and antiviral properties.
Agriculture
In the agricultural sector, this compound is explored for its role in the development of new pesticides and fungicides. The thiosemicarbazide moiety is known for its bioactivity, and when attached to a fluorophenyl group, it may enhance the compound’s ability to interfere with the life cycle of pests and fungi, potentially leading to more effective crop protection solutions .
Materials Science
The compound’s unique structural features enable its application in materials science, particularly in the creation of novel supramolecular assemblies. Its capacity to engage in hydrogen bonding and coordinate with metals is beneficial in constructing frameworks for molecular recognition and catalysis .
Environmental Science
1-Formyl-4-(4-fluorophenyl)thiosemicarbazide: can be applied in environmental science as a chelating agent to remove heavy metals from contaminated water sources. Its strong binding affinity to metal ions aids in the sequestration and removal of toxic metals, thus contributing to water purification efforts .
Analytical Chemistry
In analytical chemistry, this compound serves as a reagent for the detection and quantification of metal ions. Its selective binding properties allow for the development of sensitive assays that can be used to monitor the presence of metals in various samples, which is crucial for environmental monitoring and industrial quality control .
Biochemistry
The biochemical applications of 1-Formyl-4-(4-fluorophenyl)thiosemicarbazide include its use as an inhibitor in the study of microbial and parasitic proliferation. It has shown efficacy against organisms like Toxoplasma gondii, providing insights into potential treatments for infections caused by such pathogens .
properties
IUPAC Name |
N-[(4-fluorophenyl)carbamothioylamino]formamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FN3OS/c9-6-1-3-7(4-2-6)11-8(14)12-10-5-13/h1-5H,(H,10,13)(H2,11,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNAKBGAXQVERMX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=S)NNC=O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FN3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Formyl-4-(4-fluorophenyl)thiosemicarbazide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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